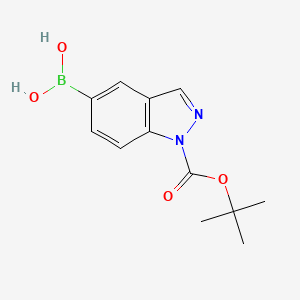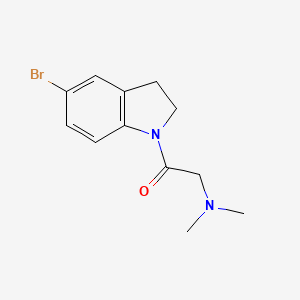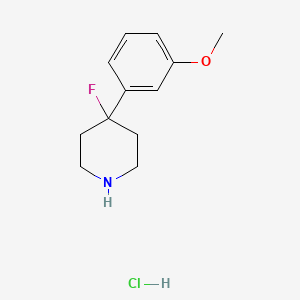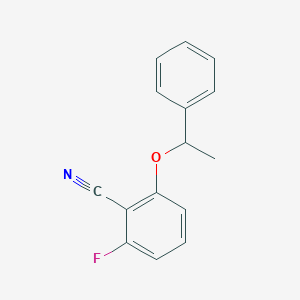
(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Overview
Description
“(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 192.19 .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . These methods involve the reaction of hydrazine with a carbonyl system or a multicomponent approach . The exact synthesis process for “(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” is not specified in the available literature.Chemical Reactions Analysis
Pyrazole-containing compounds are known for their diverse chemical reactivity. They can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The specific chemical reactions involving “(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” are not detailed in the available literature.Scientific Research Applications
Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with structural similarities to (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine, has demonstrated promising activities against Alzheimer's disease. These compounds have been found to inhibit acetylcholinesterase and monoamine oxidase B with good efficacy, suggesting potential for the treatment of Alzheimer's disease through multiple target mechanisms (Kumar et al., 2013).
Antipsychotic Agents
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored their utility as novel potential antipsychotic agents. These compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating their potential as new treatments for psychosis with possibly fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).
Fluorinated Heterocyclic Compounds Synthesis
The synthesis of fluorinated heterocyclic compounds, including pyrazolones, using 2-fluoroacrylic building blocks, highlights the importance of fluoro-substituted compounds in medicinal chemistry. These compounds are valuable for developing drugs with improved pharmacokinetic properties (Shi et al., 1996).
Serotonin Receptor Agonists for Depression
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit high receptor affinity and selectivity, presenting a promising approach for antidepressant therapy with potentially fewer side effects compared to current treatments (Sniecikowska et al., 2019).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
[2-fluoro-5-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-10(12)9(6-8)7-13/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUAODLRWBSBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)



![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)



![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)


